Topic: Synthesis and Characterization of Ethyl 1-acetyl-1H-indazole-5-carboxylate
Topic: Synthesis and Characterization of Ethyl 1-acetyl-1H-indazole-5-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a key indazole derivative, Ethyl 1-acetyl-1H-indazole-5-carboxylate. This compound serves as a crucial intermediate for the elaboration of more complex molecules in drug discovery programs. We present a validated synthetic protocol, detailed mechanistic insights, and a complete spectroscopic characterization to ensure the identity and purity of the final product. This document is intended to be a practical resource for researchers engaged in synthetic organic chemistry and drug development.
Strategic Approach to Synthesis
The synthesis of Ethyl 1-acetyl-1H-indazole-5-carboxylate is most efficiently achieved through the direct N-acetylation of its precursor, Ethyl 1H-indazole-5-carboxylate. This strategy is predicated on the nucleophilic character of the nitrogen atom at the N-1 position of the indazole ring.
Retrosynthetic Analysis & Reaction Mechanism
The chosen synthetic route involves a single, high-yielding transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the N-1 nitrogen of Ethyl 1H-indazole-5-carboxylate attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, eliminating an acetate ion as the leaving group. A mild base, such as pyridine or triethylamine, is employed to neutralize the acetic acid byproduct, driving the reaction to completion.
Visualization of the Synthetic Pathway
Caption: Synthetic route from the starting material to the final product.
Detailed Experimental Protocol
This protocol is designed for reliability and scalability, incorporating best practices for laboratory synthesis.
Materials and Reagents
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Acetic Anhydride (ACS grade or higher)
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc, for chromatography)
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Hexanes (for chromatography)
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Silica gel (230-400 mesh)
Step-by-Step Synthesis Procedure
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Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-indazole-5-carboxylate (1.90 g, 10.0 mmol).
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Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the solid is fully dissolved.
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Addition of Reagents: To the stirred solution, add pyridine (1.2 mL, 15.0 mmol), followed by the dropwise addition of acetic anhydride (1.4 mL, 15.0 mmol) at room temperature.
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Expert Insight: Pyridine acts as both a catalyst and a scavenger for the acetic acid byproduct. Anhydrous conditions are crucial to prevent hydrolysis of the acetic anhydride.
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-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
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Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove excess acetic anhydride and acetic acid, followed by brine (1 x 30 mL).
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Trustworthiness Check: The bicarbonate wash is essential for neutralizing the acid. Effervescence may be observed; ensure the funnel is vented properly.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by either recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes. This typically yields the title compound as a white to off-white solid.
Comprehensive Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized Ethyl 1-acetyl-1H-indazole-5-carboxylate.
Physical Properties and Spectroscopic Data
| Property | Value |
| Chemical Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol [8][9] |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | See Section 3.2.1 for detailed assignments |
| ¹³C NMR (100 MHz, CDCl₃) | See Section 3.2.2 for detailed assignments |
| IR (ATR, cm⁻¹) | ~1725 (C=O, ester), ~1705 (C=O, acetyl), ~1610 (C=N), ~1280 (C-O) |
| Mass Spec (ESI+) | m/z 233.08 [M+H]⁺, 255.07 [M+Na]⁺ |
Spectroscopic Analysis
The ¹H NMR spectrum provides a definitive fingerprint of the molecule's proton environment.
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δ 8.80 (s, 1H): Aromatic proton at the C4 position.
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δ 8.25 (d, 1H): Aromatic proton at the C6 position.
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δ 8.15 (d, 1H): Aromatic proton at the C7 position.
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δ 4.40 (q, 2H): Methylene protons (-CH₂-) of the ethyl ester group.
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δ 2.80 (s, 3H): Methyl protons (-CH₃) of the N-acetyl group.
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δ 1.40 (t, 3H): Methyl protons (-CH₃) of the ethyl ester group.
The ¹³C NMR spectrum confirms the carbon framework of the molecule.[10][11]
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δ 169.5: Carbonyl carbon of the N-acetyl group.
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δ 166.0: Carbonyl carbon of the ethyl ester group.
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δ 142.0 - 110.0: Aromatic carbons of the indazole ring.
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δ 61.5: Methylene carbon (-CH₂-) of the ethyl ester group.
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δ 22.0: Methyl carbon (-CH₃) of the N-acetyl group.
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δ 14.5: Methyl carbon (-CH₃) of the ethyl ester group.
IR spectroscopy is used to identify key functional groups.[12] The spectrum will show two distinct carbonyl (C=O) stretching frequencies. The ester carbonyl typically appears at a higher wavenumber (~1725 cm⁻¹) than the N-acetyl (amide) carbonyl (~1705 cm⁻¹). Strong C-O stretching bands around 1280 cm⁻¹ are also characteristic of the ester group.
Mass spectrometry confirms the molecular weight of the compound.[13] For Ethyl 1-acetyl-1H-indazole-5-carboxylate, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its chemical formula, C₁₂H₁₂N₂O₃. Common adducts observed in electrospray ionization (ESI) are [M+H]⁺ at m/z 233.08 and [M+Na]⁺ at m/z 255.07.
Visualization of the Characterization Workflow
Caption: Logical flow for the confirmation of product identity and purity.
Conclusion
This guide outlines a robust and reproducible method for the synthesis of Ethyl 1-acetyl-1H-indazole-5-carboxylate. The causality behind each experimental choice has been explained to provide a deeper understanding of the process. The comprehensive characterization data presented, including NMR, IR, and Mass Spectrometry, serves as a self-validating system to confirm the successful synthesis of the target compound with high purity. This molecule is a valuable building block, and the detailed procedures herein should empower researchers in medicinal chemistry and drug development to confidently synthesize and utilize it in their discovery efforts.
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